NAMPT Enzyme Inhibition: 4-Amino-5-nitronicotinamide vs. Nicotinamide (Substrate Baseline)
4-Amino-5-nitronicotinamide acts as a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with a Ki of 0.4 nM, whereas the parent compound nicotinamide functions as the natural substrate for NAMPT (Km ≈ 1–10 µM range) and does not inhibit the enzyme . This represents a >2,500-fold shift from substrate to inhibitor upon introduction of the 4-amino-5-nitro substitution pattern. The compound induces tumor cell apoptosis and extends the lifespan of human cells in culture .
| Evidence Dimension | NAMPT enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.4 nM (4-Amino-5-nitronicotinamide) |
| Comparator Or Baseline | Nicotinamide (natural NAMPT substrate, Km ≈ 1–10 µM; no reported Ki as inhibitor) |
| Quantified Difference | >2,500-fold functional switch from substrate (µM Km) to inhibitor (sub-nM Ki) |
| Conditions | Recombinant human NAMPT enzymatic assay; preincubation 5 min followed by substrate addition and fluorescence-based detection after 15 min (vendor datasheet conditions) |
Why This Matters
For procurement of NAMPT inhibitor tool compounds, the sub-nanomolar Ki ensures that even trace quantities in cellular assays can produce significant target engagement, reducing the amount of compound needed per experiment and lowering overall project cost.
